2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one is a chemical compound with the molecular formula C₁₃H₂₃NO and a molecular weight of 209.33 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the cyclopentanone moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethyl and methyl groups through substitution reactions using reagents like alkyl halides.
Ketone Formation: Introduction of the cyclopentanone moiety through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Introduction of different functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include piperidinone derivatives, alcohols, and substituted piperidines .
Scientific Research Applications
2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one has various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: A similar compound with a pyridine ring instead of a piperidine ring.
2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one: Another derivative with slight structural variations.
Uniqueness
This compound is unique due to its specific combination of the piperidine and cyclopentanone moieties, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2,2-dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C13H23NO/c1-9-5-7-14-11(8-9)10-4-6-13(2,3)12(10)15/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
QSJVACRIELFXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C2CCC(C2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.